2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Lipophilicity ADME Lead Optimization

2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 953724-21-5) is a fluorinated phenethylamine building block featuring a 3-trifluoromethylphenyl core, an α-primary amine, and a β-methoxy substituent (C₁₀H₁₂F₃NO, MW 219.21 g/mol). It belongs to a compound class widely used as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C10H12F3NO
Molecular Weight 219.207
CAS No. 953724-21-5
Cat. No. B2608331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
CAS953724-21-5
Molecular FormulaC10H12F3NO
Molecular Weight219.207
Structural Identifiers
SMILESCOCC(C1=CC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C10H12F3NO/c1-15-6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5,9H,6,14H2,1H3
InChIKeyBJJLLHRPTHUESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (953724-21-5): Procurement-Relevant Differentiation Guide


2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 953724-21-5) is a fluorinated phenethylamine building block featuring a 3-trifluoromethylphenyl core, an α-primary amine, and a β-methoxy substituent (C₁₀H₁₂F₃NO, MW 219.21 g/mol) [1]. It belongs to a compound class widely used as intermediates in medicinal chemistry and agrochemical synthesis [2]. Unlike the more common β-methoxy positional isomer (CAS 15235-08-2) or the des-methoxy analog (CAS 59382-36-4), the α-amine/β-methoxy arrangement confers distinct physicochemical properties, including a computed XLogP3 of 1.6 and 3 rotatable bonds [1], which influence its utility in lead optimization and fragment-based drug design. This guide identifies quantifiable, comparator-backed differentiation dimensions to support evidence-based procurement decisions.

α-Amine / β-methoxy architecture — distinct from des-methoxy and N-alkyl analogs
Moderate computed lipophilicity — supports fragment and lead optimization workflows
3-CF₃ pharmacophore position — aligns with reported position-dependent SAR

Why Substituting 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine with In-Class Analogs Risks Experimental Irreproducibility


Within the trifluoromethylphenethylamine class, seemingly minor structural variations produce significant differences in computed lipophilicity (ΔXLogP3 up to 0.8), rotatable bond count (1 to 5), and substitution-dependent biological activity profiles [1][2]. Removal of the β-methoxy group increases lipophilicity by 0.5 log units, while N-ethylation increases it by 0.8 log units [1]. A study by Comai et al. (1982) further demonstrated that halogenated substituents must occupy the 3 or 4 position for pancreatic lipase inhibition, with 2-substituted analogs being inactive [3]. Therefore, substituting the target compound with a close analog without careful consideration of these parameters can lead to altered solubility, permeability, and target engagement, compromising the validity of SAR series and potentially invalidating lead optimization campaigns. Note: direct experimental comparative data for this specific compound versus its closest analogs remain limited; the evidence presented herein relies primarily on computed properties, vendor specifications, and class-level pharmacological inference.

Des-methoxy analog
Higher computed lipophilicity may shift solubility and permeability profile, altering lead optimization outcomes.
N-Ethyl derivative
Further lipophilicity increase may alter target engagement context and require distinct formulation strategies.
2-Substituted isomers
Reported inactive in pancreatic lipase assay; substitution-pattern SAR may not transfer to other targets.

Quantitative Differentiation Evidence for 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine vs. Closest Analogs


XLogP3 Lipophilicity: Target vs. 1-(3-Trifluoromethylphenyl)ethylamine — A 0.5 Log Unit Differentiation

The target compound (CAS 953724-21-5) has a computed XLogP3-AA value of 1.6 [1], compared to 2.1 for the des-methoxy analog 1-(3-trifluoromethylphenyl)ethylamine (CAS 59382-36-4) [2]. This 0.5 log unit reduction reflects the hydrophilicity-enhancing effect of the β-methoxy substituent, predicting approximately 3-fold higher aqueous solubility and correspondingly lower passive membrane permeability for the target compound.

Lipophilicity Shift
Reported
ΔXLogP3 = −0.5
Supports solubility-driven workflow selection
vs des-methoxy analog; computed values
Lipophilicity ADME Lead Optimization

XLogP3 Lipophilicity: Target vs. N-Ethyl-β-methoxy-3-(trifluoromethyl)phenethylamine — A 0.8 Log Unit Differentiation

The target compound exhibits an XLogP3 of 1.6 [1], whereas the N-ethyl derivative (CAS 15235-27-5) has an XLogP3 of 2.4 [2], a difference of 0.8 log units. This substantial increase in lipophilicity is attributable to the N-ethyl substituent, which adds two methylene units and increases molecular weight by 28 Da.

N-Ethyl Lipophilicity Gap
Reported
Target XLogP3 1.6
N-Ethyl deriv. XLogP3 2.4
Δ −0.8
Guides CNS vs peripheral target selection context
PubChem computed; XLogP3 3.0 algorithm
Lipophilicity SAR CNS Penetration

Conformational Flexibility: Target (3 Rotatable Bonds) vs. Des-Methoxy Analog (1 Rotatable Bond)

The target compound possesses 3 rotatable bonds [1], compared to only 1 rotatable bond for the des-methoxy analog 1-(3-trifluoromethylphenyl)ethylamine [2]. The two additional rotatable bonds arise from the methoxyethylamine side chain, conferring greater conformational freedom that can be exploited in fragment-based drug design to explore diverse binding modes.

Conformational Flexibility
Reported
+2 Rotatable Bonds
Informs fragment library design strategy
Entropic trade-off upon binding
Conformational Entropy Fragment-Based Design Molecular Flexibility

Position-Dependent Pancreatic Lipase Inhibition: 3-CF₃ Substitution Required for Activity

In a study by Comai et al. (1982), phenethylamine derivatives were tested as inhibitors of rat and human pancreatic lipase. The key structural requirement for activity was a halogenated substituent at the 3 or 4 position of the aromatic ring; 2-substituted analogs were inactive [1]. The target compound possesses the critical 3-CF₃ substituent, satisfying this requirement. While the study tested β-amine analogs, the authors noted that 'alterations in the ethylamine portion of the molecule did not cause significant changes in inhibitory properties,' suggesting class-level applicability to the α-amine target compound.

Position-Dependent SAR
Class-level
3-CF₃: Active | 2-subst.: Inactive
Supports pharmacophore-model interpretation
Not directly tested; Comai et al. 1982
Pancreatic Lipase Anti-Obesity SAR

Available Purity: 98% (Leyan) vs. Typical 95% for Closest Analogs

The target compound is commercially available at 98% purity from Leyan (product 1750434) , compared to the typical 95% purity specified by multiple vendors for the β-methoxy positional isomer (CAS 15235-08-2) . The 3-percentage-point higher purity reduces the burden of pre-synthetic purification and improves mass balance in multi-step synthetic sequences.

Purity Specification
Data to verify
98% (reported)
Reduces pre-synthetic purification burden
Vendor spec; verify via COA
Purity Procurement Synthetic Efficiency

Optimal Application Scenarios for 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Based on Verified Differentiation


Fragment-Based Lead Discovery Requiring Moderate Lipophilicity and Conformational Flexibility

The target compound's intermediate XLogP3 (1.6) and 3 rotatable bonds [1] position it as an attractive fragment for lead discovery programs targeting enzymes or receptors with moderate lipophilic binding pockets. Its lower lipophilicity compared to the des-methoxy analog (XLogP3 = 2.1) and N-ethyl derivative (XLogP3 = 2.4) [1] favors aqueous solubility, reducing the risk of false-positive aggregation in biochemical assays. The additional rotatable bonds relative to the des-methoxy analog enable exploration of diverse binding conformations, increasing the probability of hit identification in fragment screens.

Scaffold for Pancreatic Lipase Inhibitors Targeting Obesity

Based on the SAR established by Comai et al. (1982), the 3-CF₃ substituent on the target compound satisfies the positional requirement for pancreatic lipase inhibition, while 2-substituted analogs are inactive [1]. The α-amine functionality allows for facile N-derivatization to explore structure-activity relationships without compromising the critical 3-CF₃ pharmacophore. This makes the target compound a suitable starting scaffold for medicinal chemistry programs targeting obesity via pancreatic lipase inhibition.

High-Purity Building Block for Multi-Step Medicinal Chemistry Synthesis

With commercial availability at 98% purity [1], the target compound reduces pre-synthetic purification requirements in multi-step synthetic sequences. The α-primary amine provides a versatile handle for amide bond formation, reductive amination, or urea synthesis, while the β-methoxy group can serve as a latent site for further functionalization. Procurement of the higher-purity material from Leyan [1] minimizes impurity carry-through, improving overall yield and reproducibility in lead optimization campaigns.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Computed lipophilicity and conformational profile
Solubility and binding-mode assessment
Pancreatic lipase inhibition studies
3-CF₃ pharmacophore position
Position-dependent enzyme assay context
Multi-step synthetic campaigns
Reported purity specification
Impurity profile and yield consistency
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